molecular formula C10H12O B13832310 1-Phenyl-2-buten-1-OL CAS No. 3347-57-7

1-Phenyl-2-buten-1-OL

Cat. No.: B13832310
CAS No.: 3347-57-7
M. Wt: 148.20 g/mol
InChI Key: RMTAYCVXTPSMJQ-QHHAFSJGSA-N
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Description

1-Phenyl-2-buten-1-OL is an organic compound with the molecular formula C10H12O It is a type of unsaturated alcohol, characterized by the presence of a phenyl group attached to a butenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-buten-1-OL can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with crotonaldehyde to yield the desired product . Another method includes the isomerization of 3-buten-1-OL compounds in the presence of palladium catalysts doped with selenium or tellurium and hydrogen .

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-buten-1-OL undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like phosphorus tribromide (PBr3) and thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed:

    Oxidation: Phenylbutanone or phenylbutanal.

    Reduction: 1-Phenyl-2-butanol.

    Substitution: 1-Phenyl-2-buten-1-chloride or 1-Phenyl-2-buten-1-bromide.

Scientific Research Applications

1-Phenyl-2-buten-1-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-buten-1-OL involves its interaction with various molecular targets and pathways. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the double bond is hydrogenated, leading to the formation of a saturated alcohol. The specific pathways and molecular targets depend on the type of reaction and the reagents used .

Comparison with Similar Compounds

    2-Phenyl-2-butanol: Similar structure but with a different position of the hydroxyl group.

    Benzyl alcohol: Lacks the double bond present in 1-Phenyl-2-buten-1-OL.

    4-Phenyl-1-buten-4-ol: Another unsaturated alcohol with a different position of the phenyl group.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

3347-57-7

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

(E)-1-phenylbut-2-en-1-ol

InChI

InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-8,10-11H,1H3/b6-2+

InChI Key

RMTAYCVXTPSMJQ-QHHAFSJGSA-N

Isomeric SMILES

C/C=C/C(C1=CC=CC=C1)O

Canonical SMILES

CC=CC(C1=CC=CC=C1)O

Origin of Product

United States

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